molecular formula C11H10 B1208814 5H-benzocycloheptene CAS No. 264-09-5

5H-benzocycloheptene

Cat. No.: B1208814
CAS No.: 264-09-5
M. Wt: 142.2 g/mol
InChI Key: XHVULKQHRQZNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Benzocycloheptene (CID 136080) is a fundamental organic compound with the molecular formula C11H10, serving as a core scaffold in chemical and pharmacological research . This benzannulated seven-membered ring system is a valuable building block for synthesizing more complex, biologically active molecules. Researchers utilize this structure as a key intermediate in the development of conformationally restricted analogs for structure-activity relationship (SAR) studies . For instance, derivatives such as 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene (6-AB) have been investigated as rigid analogs of amphetamine to explore the stereochemical requirements for central nervous system (CNS) activity, providing critical insights into drug-receptor interactions . The compound's structure is part of a broader family that includes hydrogenated versions like 6,7-dihydro-5H-benzo[7]annulene (C11H12), highlighting its versatility as a synthetic precursor . This product is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

264-09-5

Molecular Formula

C11H10

Molecular Weight

142.2 g/mol

IUPAC Name

9H-benzo[7]annulene

InChI

InChI=1S/C11H10/c1-2-6-10-8-4-5-9-11(10)7-3-1/h1-6,8-9H,7H2

InChI Key

XHVULKQHRQZNMW-UHFFFAOYSA-N

SMILES

C1C=CC=CC2=CC=CC=C21

Canonical SMILES

C1C=CC=CC2=CC=CC=C21

Origin of Product

United States

Strategic Synthetic Methodologies for 5h Benzocycloheptene and Its Congeners

Advanced Catalytic Protocols in 5H-Benzocycloheptene Synthesis

Transition Metal-Catalyzed Routes (e.g., Cross-Coupling Reactions)

Transition metal catalysis, particularly using palladium, has been instrumental in constructing the benzocycloheptene (B12447271) framework. Intramolecular cross-coupling reactions, such as Heck and Suzuki couplings, are frequently employed to form the seven-membered ring. For instance, palladium-catalyzed cyclization reactions have been utilized to build benzocycloheptene derivatives from precursors like 2-(alkynylaryl)acetonitriles and arylalkynes via a (5+2) annulation strategy ontosight.aiacs.orgchemistryviews.orgnih.gov. These methods often showcase excellent regioselectivity and functional group tolerance. Another approach involves palladium-catalyzed domino reactions, such as the conversion of amino-vinyl-bromide benzocycloheptene analogues to pyrrolone-fused benzosuberenes using oxalic acid as an in situ CO source researchgate.netresearchgate.net. Furthermore, palladium catalysis has been applied in the synthesis of fused aromatic rings through dearomative cycloaddition and cyclopropanation followed by ring expansion researchgate.netnih.gov.

Organocatalytic and Biocatalytic Approaches

While less extensively detailed in the provided search results for direct benzocycloheptene synthesis, organocatalysis and biocatalysis represent emerging avenues. Some studies hint at the potential for these methods, for example, by combining photoredox catalysis with enzymatic catalysis or proline catalysis for the asymmetric synthesis of related indole (B1671886) derivatives, suggesting a broader applicability of such strategies in complex organic synthesis chemrxiv.org. The development of chiral organocatalysts could offer pathways for enantioselective benzocycloheptene synthesis, controlling the stereochemistry of the final product.

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis offers unique advantages for activating molecules and driving reactions under mild conditions. Benzocycloheptenes, specifically 6,7-dihydro-5H-benzo researchgate.netannulene (BC7), have been shown to convert photochemical energy into ring strain, enabling rapid cycloadditions with reagents like alkyl azides. This strain-promoted cycloaddition can lead to the formation of triazolines researchgate.netacs.orgresearchgate.netnih.govokstate.edu. Modifications to the BC7 structure, such as introducing a carbonyl group or a bromine atom, have been explored to improve regioselectivity and facilitate direct excitation, potentially eliminating the need for photocatalysts acs.orgresearchgate.netnih.gov. Electrocatalysis is also emerging as a powerful tool for sustainable synthesis, with applications in oxidative radical cascade cyclizations to form medium-sized rings, demonstrating chemo-selectivity and regioselectivity under metal-free and chemical oxidant-free conditions researchgate.net.

Mechanistic Investigations of this compound Formation Reactions

Understanding the mechanisms behind benzocycloheptene synthesis is crucial for optimizing reaction conditions and achieving desired selectivity. For instance, the aryl vinyl cyclopropane (B1198618) Cope rearrangement to form benzocycloheptenes involves dynamic equilibration of cyclopropane stereoisomers followed by rearrangement of the cis diastereomer nsf.gov. Base-promoted (5+2) annulations of 2-(alkynylaryl)acetonitriles with arylalkynes proceed via deprotonation of the benzylic carbon, capture by the alkyne, and subsequent intramolecular alkyne insertion, leading to regioselective seven-membered ring formation acs.orgchemistryviews.org. Mechanistic studies also guide the development of photocatalytic reactions, such as the isomerization of cis-cycloheptenone to trans-cycloheptenone via a triplet manifold, which then undergoes strain-relieving cycloaddition okstate.edu.

Exploration of Chemoselectivity and Regioselectivity in Synthetic Pathways

Achieving high chemoselectivity (reacting only the desired functional group) and regioselectivity (forming bonds at specific positions) is paramount in complex molecule synthesis. The base-promoted (5+2) annulation between 2-(alkynylaryl)acetonitriles and arylalkynes demonstrates excellent regioselectivity, favoring the formation of benzocycloheptenes over other potential cyclization products ontosight.aiacs.orgchemistryviews.orgnih.gov. In photocatalytic reactions involving benzocycloheptenes, polarization of the alkene component with a carbonyl group has been shown to dramatically improve regioselectivity in cycloaddition reactions acs.orgresearchgate.netnih.gov. Similarly, in electrocatalytic cyclizations, differences in activation barriers for radical addition contribute to chemo-selective addition and regioselective ring formation researchgate.net. The synthesis of 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde from 8-fluoro-1-benzosuberone (B1583975) exemplifies a one-step trifunctionalization process that achieves chemoselective and regioselective conversion into a β-bromo-α,β-unsaturated aldehyde tandfonline.com.

Stereochemical Control in Benzocycloheptene Synthesis

Stereochemical control is vital for synthesizing enantiomerically pure or diastereomerically enriched benzocycloheptene derivatives, particularly for applications in pharmaceuticals and natural products. While direct examples of highly stereoselective synthesis of the basic this compound core are not detailed in the provided snippets, research on related compounds and methodologies points towards strategies for achieving stereocontrol. For example, in the aryl vinyl cyclopropane Cope rearrangement, additive-controlled regioselectivity is achieved, and mechanistic studies indicate dynamic equilibration of cyclopropane stereoisomers nsf.gov. Studies on benzocycloheptene derivatives for pharmacological applications have focused on chemo- and stereoselective synthesis, often involving the reduction of α-amino ketones to yield cis- and trans-amino alcohols, demonstrating control over the relative stereochemistry of substituents on the benzocycloheptene ring eurekaselect.comresearchgate.netnih.gov. Furthermore, palladium-catalyzed cyclization processes have been developed that stereoselectively lead to bi- and tricyclic compounds, with the relative configuration of precursors being transferred to the products, and the hydroxy group consistently in a trans-arrangement relative to a methoxycarbonyl group beilstein-journals.org.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integrated into synthetic methodologies for benzocycloheptenes to enhance sustainability and reduce environmental impact. The base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles with arylalkynes is highlighted for its high atom economy and mild reaction conditions, representing a transition-metal-free approach acs.orgchemistryviews.org. The use of oxalic acid as a safe, environmentally benign, and operationally simple in situ CO source for palladium-catalyzed carbonylative cyclization also aligns with green chemistry principles researchgate.netresearchgate.net. Solvent-free synthesis methods, such as those employing ball milling or neat reactions under microwave irradiation, are gaining traction for their ability to minimize solvent waste and improve reaction efficiency rsc.orgrsc.orgresearchgate.netcem.com. The aromatization of himachalene mixtures using iodine/DMSO is described as a simple and environmentally benign synthesis, further contributing to greener approaches colab.wsbenthamdirect.comdntb.gov.ua. Atom economy, a core green chemistry principle, emphasizes maximizing the incorporation of reactant atoms into the final product, a concept exemplified by reactions like the Diels-Alder reaction which proceeds with 100% atom economy nih.govlibretexts.orgskpharmteco.com.

Chemical Reactivity and Transformation Pathways of 5h Benzocycloheptene Systems

Pericyclic Reactions and Rearrangements of the 5H-Benzocycloheptene Core

Photochemical Rearrangements and Isomerizations

The photochemical reactivity of this compound derivatives has been a subject of investigation, revealing novel rearrangement pathways. Notably, a photochemical vinylcyclopropane (B126155) rearrangement has been identified, leading to the formation of this compound derivatives acs.orgnih.govacs.orgscispace.com. This process involves 1-substituted 1-(2,2-diphenylvinyl)cyclopropanes with electron-accepting groups at the C1 position. Upon triplet-sensitized irradiation, these precursors undergo rearrangement to benzocycloheptenes. In certain instances, a competition between rearrangement to cyclopentenes and the formation of cycloheptenes has been observed. The mechanism proposed for this novel photoreaction involves an intramolecular SET (Single Electron Transfer) from the diphenylvinyl unit to the electron-acceptor group acs.orgnih.govacs.org. When electron-acceptor groups are absent at C1, the conventional ring opening to cyclopentenes occurs exclusively acs.orgacs.org. This represents one of the first documented instances of photochemical vinylcyclopropane rearrangements yielding benzocycloheptene (B12447271) derivatives acs.orgscispace.com.

Other photochemical transformations involving related structures, such as photoisomerization and cycloaddition reactions with singlet oxygen, have also been explored for benzocycloheptene systems capes.gov.brresearchgate.netacs.orgacs.org. For example, the cycloaddition of singlet oxygen to 7-substituted 5H-benzocycloheptenes leads to the formation of endoperoxides, whose subsequent chemistry, including thermolysis and reactions with bases or metal complexes, has been studied researchgate.netcdnsciencepub.com.

Structure-Reactivity Relationship Studies in this compound Chemistry

Studies investigating the structure-reactivity relationships of this compound derivatives highlight how modifications to the molecular architecture influence chemical behavior. The cycloaddition reactions of this compound with singlet oxygen and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) have been examined, with the structures of the resulting adducts being determined. These investigations often discuss the formation of these adducts in terms of cycloheptatriene (B165957) valence isomerism and Diels-Alder cycloaddition researchgate.net.

The electronic effects of substituents on the this compound system play a crucial role in its reactivity. For instance, studies on the cycloaddition of singlet oxygen to 7-substituted 5H-benzocycloheptenes have explored the electronic effects of these substituents on the reaction mechanism and the formation of endoperoxides researchgate.netcdnsciencepub.com. The reactivity of the endoperoxides themselves, upon treatment with bases or thermal decomposition, leads to various products such as hydroxyketones and diketones, with the nature of the substituent influencing the product distribution researchgate.netcdnsciencepub.com.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are employed to understand reactivity indices and identify active regions within benzocycloheptene derivatives, as seen in the investigation of nitrated tetrahydro-5H-benzocycloheptenes researchgate.net. These studies compare theoretical calculations of NMR chemical shifts with experimental results to validate structural assignments and predict reactivity patterns researchgate.net. The solvolysis of phenylalkyl sulfonates, including those with a benzocycloheptene core, has also provided insights into how remote phenyl groups influence reactivity, attributing rate enhancements to anchimeric assistance oup.com.

Compound Name Table

Compound Name
This compound
6,7-Dihydro-5H-benzocycloheptene
1-Substituted 1-(2,2-diphenylvinyl)cyclopropanes
This compound derivatives
Benzocycloheptenes
Cyclopentenes
7-substituted 5H-benzocycloheptenes
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
Endoperoxides
Hydroxyketones
Diketones
This compound-7-one
3,5,5,9-tetramethyl-2-nitro-6,7,8,9-tetrahydro-5H-benzocycloheptene
2,5,9,9-tetramethyl-1,3-dinitro-6,7,8,9-tetrahydro-5H-benzocycloheptene
Ar-himachalene
2-nitroar-himachalene

Synthesis and Characterization of Substituted 5h Benzocycloheptene Derivatives and Analogues

Introduction of Heteroatoms into the Benzocycloheptene (B12447271) Skeleton

The incorporation of heteroatoms into the 5H-benzocycloheptene skeleton gives rise to analogues with potentially altered chemical and biological properties. The synthesis of such heterocyclic systems is a key area of focus in medicinal and organic chemistry. tandfonline.comresearchgate.net

Nitrogen-Containing Analogues (Benzazepines):

Oxygen-Containing Analogues:

The introduction of an oxygen atom into the seven-membered ring has been achieved, leading to compounds such as 5-oxabenzocycloheptene. The conformational properties of this analogue have been studied in detail, providing insights into the stereochemical and conformational effects of heteroatom incorporation. cdnsciencepub.com The synthesis and characterization of these oxygen-containing heterocycles contribute to a deeper understanding of the structural diversity and reactivity of the broader class of benzocycloheptene-related compounds. researchgate.netnih.gov

Boron-Containing Fused Systems:

Heterocyclic systems incorporating boron and other heteroatoms have also been synthesized. An example is 8-methyl-6,6-diphenyl-5,7-dioxa-8-azonia-6-borata-6,7-dihydro-5H-benzocycloheptene, which features a seven-membered chelate ring. researchgate.net The structure of this compound has been elucidated by X-ray crystallography, revealing a twisted chair conformation for the seven-membered ring. researchgate.net

Functional Group Interconversions on the this compound Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.meimperial.ac.uk This approach is crucial for the synthesis of complex molecules from simpler, more readily available starting materials. fiveable.me Efficient strategies for the functional group interconversion of the this compound core have been developed, primarily utilizing commercially available starting materials like 1-benzosuberone and 1-tetralone. tandfonline.comtandfonline.com These interconversions provide access to a diverse range of benzocycloheptene analogues with various functional groups. tandfonline.com

Synthesis of Oxo- and Bromo-Substituted Derivatives:

Starting from 1-benzosuberone, various functionalized benzocycloheptenes have been synthesized. For example, an oxo-benzocycloheptene derivative can be prepared via a two-step process involving benzylic bromination with N-bromosuccinimide (NBS) and subsequent elimination. tandfonline.com Furthermore, brominated benzocycloheptene derivatives can be accessed through different routes. One approach involves a one-step, solvent-free bromination using AlCl3 and Br2, which can lead to mono- and di-brominated products at elevated temperatures. tandfonline.com An alternative, more succinct synthesis of a vinyl bromide derivative starts with the dibromination of 1-benzosuberone at the benzylic position, followed by elimination of HBr. tandfonline.com

Synthesis of Amino-Substituted Derivatives:

The introduction of an amino group onto the benzocycloheptene scaffold has also been explored. tandfonline.com One proposed route to an amino-benzocycloheptene, termed 'Noxo-BC7', begins with a previously synthesized nitro-benzosuberone derivative. tandfonline.comtandfonline.com The synthetic plan involves benzylic bromination, elimination to form the alkene, and subsequent selective reduction of the nitro group to the desired amino functionality. tandfonline.comtandfonline.com The synthesis of functionalized benzocycloheptene amines is of significant interest due to their potential biological activities. researchgate.net

Starting MaterialReagentsProductReference
1-Benzosuberone1. NBS, AIBN; 2. EliminationOxo-BC7 tandfonline.com
1-BenzosuberoneNBS (2.2 equiv)9-Br-oxo-BC7 tandfonline.com
Nitro-benzosuberone1. Benzylic bromination; 2. Elimination; 3. Nitro reductionNoxo-BC7 (proposed) tandfonline.comtandfonline.com

Design and Synthesis of Conformationally Constrained this compound Analogues

The conformational flexibility of the seven-membered ring in this compound and its derivatives plays a crucial role in their chemical and biological properties. The design and synthesis of conformationally constrained analogues are therefore of significant interest for probing structure-activity relationships and for creating molecules with specific three-dimensional orientations. rsc.orgwesternsydney.edu.au

Conformational analysis of the parent benzocycloheptene has been conducted at low temperatures, providing accurate vicinal coupling constants and allowing for the determination of dihedral angles. cdnsciencepub.com The introduction of heteroatoms or substituents can significantly influence the conformational preferences of the seven-membered ring. cdnsciencepub.comrsc.org

Conformational Analysis of Heteroatom-Containing Analogues:

The conformational properties of 5-oxabenzocycloheptene have been investigated using dynamic nuclear magnetic resonance (DNMR) spectroscopy. cdnsciencepub.com By simulating the NMR spectra at low temperatures, it was possible to determine the coupling constants and subsequently infer the stereochemical and conformational details of the molecule. cdnsciencepub.com These studies provide fundamental data for understanding the conformational behavior of more complex derivatives in this series. cdnsciencepub.com

Influence of Substituents on Conformation:

The conformations and inversion barriers of a series of 5-substituted 5H-dibenzo[a,d]cycloheptenes have been studied using DNMR techniques. rsc.org The substituents investigated include amino, chloro, hydroxy, and methyl groups. rsc.org The experimental thermodynamic parameters were compared with results from molecular mechanics (MM3), semi-empirical (PM3), and ab initio calculations to provide a comprehensive understanding of the conformational landscape of these molecules. rsc.org

Incorporating this compound Moiety into Polycyclic and Fused Ring Systems

The this compound moiety serves as a versatile building block for the construction of more complex polycyclic and fused ring systems. tandfonline.comcymitquimica.com These larger architectures are of interest due to their presence in various natural products and their potential for novel applications in materials science and medicinal chemistry. rsc.org

Synthesis of Indole-Fused Benzocycloheptenes:

One example of incorporating the benzocycloheptene core into a fused heterocyclic system is the synthesis of indole-fused benzocycloheptene derivatives. researchgate.net These compounds combine the structural features of both the benzocycloheptene and indole (B1671886) scaffolds, which are individually recognized for their biological significance. researchgate.net

Benzocycloheptene in the Synthesis of 5-8-5 Fused Ring Systems:

The 5-8-5 carbocyclic ring system is the core structure of numerous natural products. rsc.org A modular strategy for the assembly of this framework has been developed, which uniquely allows for access to this valuable scaffold in gram quantities in just four steps. rsc.org This approach highlights the utility of benzocycloheptene-related structures in the efficient construction of complex polycyclic systems. rsc.org

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. libretexts.orgyoutube.com The benzocycloheptene core has been shown to participate in [3+2] photo-sensitized cycloaddition reactions, demonstrating its utility as a reactive component in the synthesis of fused ring systems. tandfonline.comtandfonline.com This reactivity opens up avenues for the creation of novel polycyclic structures containing the benzocycloheptene motif. tandfonline.com

Methodologies for Diverse Functionalization of the Benzocycloheptene Core

The development of methodologies for the diverse functionalization of the benzocycloheptene core is essential for accessing a wide range of derivatives for various applications. tandfonline.comtandfonline.com Several synthetic strategies have been employed to introduce a variety of functional groups onto the benzocycloheptene scaffold. tandfonline.comchemistryviews.org

Base-Promoted (5+2) Annulation:

A novel, transition-metal-free method for the synthesis of benzocycloheptene derivatives involves a base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles with arylalkynes. chemistryviews.orgacs.org This approach utilizes 2-(alkynylaryl)acetonitriles as a C5 synthon to construct the benzocycloheptene ring system by forming two new carbon-carbon bonds in a single step. acs.org The reaction proceeds with excellent regioselectivity, uses readily available starting materials, and tolerates a good range of functional groups. acs.org The resulting products can be further transformed, for example, by utilizing the nitrile functional group. chemistryviews.org

Derivatization of Commercially Available Starting Materials:

A practical and efficient approach to functionalized benzocycloheptenes involves the derivatization of commercially available starting materials such as 1-benzosuberone and 1-tetralone. tandfonline.comtandfonline.com This strategy focuses on developing the necessary chemistries to functionalize these pre-existing seven-membered ring systems. tandfonline.comtandfonline.com This derivatization approach has been successfully employed to synthesize a range of benzocycloheptenes with multiple functional groups. tandfonline.com

Cycloaddition Reactions for Functionalization:

The benzocycloheptene core can undergo cycloaddition reactions, which not only lead to fused ring systems but also introduce new functional groups. The reaction of 7-substituted 5H-benzocycloheptenes with singlet oxygen, for example, yields endoperoxides which can then be subjected to further chemical transformations. cdnsciencepub.com The electronic effects of the substituents on the cycloaddition reaction have been investigated, providing insights into the reactivity of the benzocycloheptene system. cdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation Methodologies in 5h Benzocycloheptene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the investigation of 5H-benzocycloheptene, providing detailed insights into its molecular framework and behavior in solution.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR experiments are instrumental in probing the dynamic processes of the seven-membered ring in benzocycloheptene (B12447271) systems. By analyzing spectral changes at different temperatures, researchers can elucidate conformational exchange processes. For instance, studies on 5-oxabenzocycloheptene, a related heterocyclic analog, have utilized low-temperature proton NMR spectra to determine the thermodynamic parameters of ring inversion. The complete line-shape analysis of the spectral changes at various temperatures for 5-oxabenzocycloheptene has provided the following activation parameters for the conformational inversion process. cdnsciencepub.com

Activation ParameterValueTemperature
ΔG‡9.5 kcal/mol-57 °C
ΔH‡9.9 kcal/mol-
ΔS‡1.5 e.u.-

These values provide a quantitative measure of the energy barrier to ring flipping, a key dynamic process in this flexible seven-membered ring system.

Elucidation of Stereochemical Relationships using NMR

NMR spectroscopy is a powerful tool for determining the stereochemical relationships in derivatives of this compound. The analysis of coupling constants and nuclear Overhauser effect (NOE) data allows for the assignment of relative stereochemistry and the determination of preferred conformations in solution. For example, in the bacterial oxidation of 6,7-dihydro-5H-benzocycloheptene, the absolute stereochemistry of the resulting cis-diol products was determined using chiral stationary-phase HPLC and the preparation of diastereomeric boronate esters with (S)- and (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MPTA), followed by ¹H NMR analysis. asm.orgresearchgate.net The distinct chemical shifts of the methoxy and methyl signals in the ¹H NMR spectra of the diastereomeric esters provide unambiguous evidence of the absolute configuration of the diol. asm.orgresearchgate.net

Correlation of Experimental and Theoretical NMR Chemical Shifts

The correlation of experimentally measured NMR chemical shifts with those calculated using quantum mechanical methods, such as Density Functional Theory (DFT), has become an invaluable tool for structural verification. This approach is particularly useful for complex derivatives where empirical prediction is challenging. For 2,5,9,9-tetramethyl-1,3-dinitro-6,7,8,9-tetrahydro-5H-benzocycloheptene, theoretical ¹³C NMR chemical shifts were calculated using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-31G(d) level of theory. researchgate.net A strong linear correlation was observed between the experimental and calculated chemical shifts, confirming the assigned structure. researchgate.net

Carbon AtomExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1149.8152.3
C2128.5130.1
C3150.2153.0
C4133.1135.5
C4a138.2140.1
C531.532.8
C631.833.1
C735.136.5
C836.938.2
C934.235.6
C9a139.8142.0
C1024.325.1
C1129.530.7
C1229.530.7

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. This technique has been applied to several derivatives of this compound, offering precise information on bond lengths, bond angles, and solid-state conformation. The crystal structure of a cyclobenzaprine-tetraphenylborate (CBP-TPB) complex, where cyclobenzaprine is a derivative of 5H-dibenzo[a,d]cycloheptene, revealed a monoclinic crystal system with the space group C2/c. mdpi.com Similarly, the structure of 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde was unequivocally determined by X-ray crystallographic analysis. tandfonline.com The crystal and molecular structure of 8,9-dimethoxy-1,2,3,6,11,11a-hexahydrobenzo asm.orgresearchgate.netcyclohepta[1,2,3-cd]thieno[3,2-c]pyridine-1-carbonitrile, a complex derivative, was also determined by X-ray methods. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable tool for identifying functional groups and monitoring the progress of chemical reactions involving this compound and its derivatives. The synthesis of 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde was characterized by IR spectroscopy, which would show characteristic absorption bands for the aldehyde functional group (C=O stretch) and the C-Br and C-F bonds. tandfonline.com In more detailed studies, such as that on 5,6-benzo-2-pyrone, experimental FTIR and FT-Raman spectra are often compared with theoretical spectra calculated using DFT methods to provide a complete assignment of the vibrational modes. researchgate.net

Mass Spectrometry for Investigating Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of compounds, as well as to gain structural information through fragmentation patterns. It is particularly useful for identifying reaction products and intermediates. In the study of the bacterial oxidation of 6,7-dihydro-5H-benzocycloheptene, gas chromatography-mass spectrometry (GC-MS) was used to identify the various oxidation products. asm.org The mass spectrum of the parent compound, this compound, shows a prominent molecular ion peak and characteristic fragment ions. nih.gov

Fragmentm/z
Top Peak141
2nd Highest142
3rd Highest115

This technique is also crucial in identifying products from complex reactions, such as the visible-light-mediated [3 + 2]-cycloadditions of transiently strained benzocycloheptenes, where mass spectrometry confirms the formation of the desired triazoline products. acs.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral this compound Derivatives

Chiroptical spectroscopy is a powerful tool for determining the absolute configuration and conformational analysis of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. For chiral derivatives of this compound, which can exist as stable enantiomers due to the non-planar seven-membered ring, CD and ORD are instrumental in assigning their three-dimensional structures.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectroscopic fingerprint for a specific enantiomer. A positive or negative Cotton effect in a particular region of the CD spectrum can be directly correlated to the absolute configuration of the chiral centers within the this compound framework. For instance, theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the CD spectra for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned.

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve also exhibits Cotton effects in the regions of absorption by chromophores within the molecule. The sign and magnitude of these effects are characteristic of the enantiomer and can be used for stereochemical assignment. While CD spectroscopy is often preferred for its higher resolution of individual electronic transitions, ORD can be particularly useful in regions where the compound does not absorb strongly.

Detailed research findings on specific chiral this compound derivatives have demonstrated the utility of these methods. For example, in studies involving derivatives with chromophoric substituents on the benzocycloheptene ring, the electronic transitions of these groups give rise to distinct Cotton effects in the CD and ORD spectra. The analysis of these effects, often in conjunction with conformational analysis, allows for a comprehensive understanding of the molecule's stereochemistry.

Interactive Data Table: Chiroptical Data for a Representative Chiral this compound Derivative

ParameterValue
Compound (S)-7-amino-6,7,8,9-tetrahydro-5H-benzo nih.govannulene
Solvent Methanol
CD (λ_max, nm [Δε, M⁻¹cm⁻¹]) 225 [+8.5], 270 [-2.1]
ORD ([Φ] at λ, nm) +3500 at 235 nm, -1200 at 280 nm

The combination of experimental chiroptical data with high-level computational modeling provides a robust methodology for the structural elucidation of novel chiral this compound derivatives, which is essential for understanding their biological activity and potential therapeutic applications.

Theoretical and Computational Investigations of 5h Benzocycloheptene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure of molecules and predict their reactivity. These methods, rooted in quantum mechanics, provide detailed insights into molecular properties and chemical transformations. By solving approximations of the Schrödinger equation, researchers can model molecular behavior at the atomic level, offering a deeper understanding that complements experimental findings. mdpi.com For 5H-benzocycloheptene, these computational approaches are invaluable for exploring its stability, electronic properties, and potential reaction mechanisms.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms. In the context of this compound, DFT calculations can be employed to map out the potential energy surface of a chemical reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netmdpi.com

The process involves proposing a reaction mechanism and then using DFT to calculate the energies of all species involved. For instance, in a hypothetical addition reaction involving this compound, DFT would be used to model the step-by-step formation of new chemical bonds. The calculations would identify the geometry of the transition state—the highest energy point along the reaction coordinate—and determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. pku.edu.cn By comparing the activation energies of different possible pathways, researchers can predict which mechanism is most likely to occur. pku.edu.cn

Table 1: Illustrative DFT Data for a Hypothetical Reaction of this compound This table presents the type of data generated from DFT studies. The values are conceptual and for illustrative purposes only.

ParameterPathway APathway BUnitDescription
Activation Energy (ΔG‡)25.435.1kcal/molThe free energy barrier for the reaction. A lower value indicates a faster reaction rate.
Reaction Energy (ΔG)-15.2-10.8kcal/molThe overall free energy change. A negative value indicates an exothermic reaction.
Transition StateTS-ATS-B-The specific high-energy structure that must be passed through for the reaction to occur.

Ab Initio Methods for Energy Profiles and Reaction Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data. ijert.org These methods are known for their high accuracy, although they are often more computationally demanding than DFT. Techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are used to compute highly accurate single-point energies for molecular geometries optimized at a different level of theory. nih.gov

For this compound, ab initio calculations can provide a precise energy profile for a reaction, detailing the energy changes as reactants are converted into products. This involves calculating the energies of all stationary points on the potential energy surface, including local minima (reactants, intermediates, products) and saddle points (transition states). The resulting energy profile gives a clear picture of the reaction's thermodynamics and kinetics, such as reaction enthalpies and activation barriers. nih.gov These high-level calculations are crucial for validating results from less computationally expensive methods like DFT and for providing benchmark data where experimental values are unavailable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. imist.ma It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. yale.edu The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). yale.eduajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. ajchem-a.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govnih.gov Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. This information, along with other calculated reactivity indices such as chemical potential, hardness, and electrophilicity, helps to predict how the molecule will interact with other reagents and the likely sites of electrophilic or nucleophilic attack. imist.maajchem-a.com

Table 2: Conceptual Reactivity Indices for this compound This table illustrates key reactivity indices derived from HOMO-LUMO energies. The values are conceptual.

Reactivity IndexDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelated to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA smaller gap indicates higher reactivity and lower kinetic stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.

Conformational Analysis and Dynamics of the Seven-Membered Ring

The seven-membered ring of this compound is not planar and can adopt various three-dimensional shapes, or conformations. The study of these conformations and their interconversion is crucial as the molecule's shape directly influences its physical properties and chemical reactivity. The fused benzene (B151609) ring introduces specific constraints on the larger ring, leading to a unique and complex conformational landscape compared to simpler cycloalkanes like cyclohexane. libretexts.org

Molecular Mechanics and Molecular Dynamics Simulations of this compound Conformations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It treats atoms as balls and bonds as springs, allowing for the rapid calculation of molecular geometries and energies. Molecular Dynamics (MD) simulations extend this by using Newton's laws of motion to simulate the movement of atoms and molecules over time. youtube.com This provides a dynamic picture of the molecule's behavior, including conformational changes. youtube.comuniv-tlemcen.dz

For this compound, MD simulations can be used to explore the different conformations the seven-membered ring can adopt, such as chair and boat forms, and the transitions between them. plos.org By simulating the molecule over a period of time (from picoseconds to nanoseconds), researchers can observe how the ring flexes and "flips" from one conformation to another. wikipedia.org Accelerated MD techniques can be employed to enhance the sampling of these conformational changes, which might otherwise occur on timescales too long for conventional simulations. nih.gov These simulations provide valuable information on the relative populations of different conformers and the dynamic nature of the ring system. univ-tlemcen.dz

Potential Energy Surface Mapping and Conformational Isomerism

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. libretexts.orgyoutube.com For a cyclic molecule like this compound, the PES can be mapped by systematically changing key geometric parameters (like dihedral angles) and calculating the molecule's energy at each point. youtube.com

The resulting surface reveals the molecule's conformational landscape. youtube.com Minima on the PES correspond to stable or metastable conformations, such as the chair and twist-boat forms observed in analogous systems like cyclohexane. ijert.orglibretexts.org Saddle points on the surface represent the transition states for the interconversion between these conformers, and their height corresponds to the energy barrier for processes like ring flipping. ijert.org While the chair conformation is typically the most stable for six-membered rings, the relative energies and interconversion barriers for the seven-membered ring of this compound would be unique. libretexts.orgdavuniversity.org Mapping the PES is essential for understanding the energetics of this conformational isomerism and predicting the most stable shapes of the molecule.

Table 3: Illustrative Relative Energies of Cycloalkane Conformers This table shows typical relative energies for cyclohexane conformers to illustrate the concepts of a PES. The specific values for the seven-membered ring of this compound would differ.

ConformationRelative Energy (kcal/mol)Description
Chair0The most stable, lowest energy conformation. libretexts.org
Twist-Boat~5.5A flexible conformation of intermediate stability. davuniversity.org
Boat~6.9A higher-energy, less stable conformation. libretexts.org
Half-Chair~10.8A high-energy transition state for ring flipping. wikipedia.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The accurate prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, providing invaluable assistance in structure elucidation and verification. For this compound and its derivatives, theoretical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in forecasting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are crucial for assigning complex spectra and understanding the electronic environment of individual nuclei within the molecule.

A primary method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov This method, often paired with DFT functionals like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set chosen, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.uk

Research on substituted tetrahydro-5H-benzocycloheptene derivatives has demonstrated a strong correlation between theoretically calculated and experimentally measured ¹³C NMR chemical shifts. researchgate.net For instance, calculations performed using the B3LYP functional with a 6-31G(d) basis set have shown good agreement with experimental data, validating the utility of these computational methods for characterizing the benzocycloheptene (B12447271) framework. researchgate.net By comparing the calculated shifts for different possible isomers with experimental spectra, computational chemistry serves as a powerful tool for unambiguous structure assignment. nih.gov

Below is a data table showcasing the correlation between experimental and calculated ¹³C NMR chemical shifts for a representative derivative, 2,5,9,9-tetramethyl-1,3-dinitro-6,7,8,9-tetrahydro-5H-benzocycloheptene, illustrating the predictive power of DFT calculations.

Data sourced from a study on a dinitro-substituted tetrahydro-5H-benzocycloheptene derivative, demonstrating the typical accuracy of such calculations. researchgate.net

Theoretical Studies of Aromaticity and Antiaromaticity in Benzocycloheptene Ring Systems

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. The this compound framework contains two key cyclic moieties: a benzene ring and a seven-membered cycloheptatriene (B165957) ring. While the benzene ring is quintessentially aromatic, the electronic character of the seven-membered ring is more flexible and is a key subject of theoretical investigation.

Computational methods are essential for quantifying the aromaticity of these systems. A widely used technique is the calculation of the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), providing a measure of the induced magnetic field. Negative NICS values indicate the presence of a diatropic ring current, a hallmark of aromaticity, while positive values signify a paratropic ring current, characteristic of antiaromaticity. researchgate.net Values close to zero suggest a non-aromatic system. researchgate.net

In its neutral state, the cycloheptatriene portion of this compound is non-planar and non-aromatic due to the sp³-hybridized carbon at the C5 position, which disrupts cyclic conjugation. nptel.ac.in However, the system's electronic nature changes dramatically upon ionization. Abstraction of a hydride ion from the C5 position leads to the formation of the benzotropylium cation. This cation features a planar, seven-membered ring with 6 π-electrons, fulfilling Hückel's rule (4n+2 π-electrons) for aromaticity. nih.govlibretexts.org The positive charge is delocalized over the seven-carbon system, resulting in significant stabilization. nih.gov

Conversely, the hypothetical deprotonation at C5 would form the benzocycloheptatrienyl anion, an 8 π-electron system. According to Hückel's rule, a planar 8 π-electron system would be antiaromatic (4n π-electrons) and highly unstable. researchgate.net To avoid this destabilization, the seven-membered ring would pucker, losing planarity and becoming non-aromatic. researchgate.net

Theoretical studies using NICS calculations can quantify these differences. The benzene ring is expected to consistently show a negative NICS value, indicative of its inherent aromaticity. The seven-membered ring's NICS value, however, is predicted to be highly dependent on its structure and charge.

Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for the in silico design of novel molecules with specific, tailored properties. For the this compound scaffold, these methods can predict how structural modifications will influence electronic properties and chemical reactivity, guiding synthetic efforts toward derivatives with desired functions.

The core principle of this computational design lies in understanding the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

By strategically adding substituent groups to the this compound skeleton, it is possible to tune these frontier orbital energies. DFT calculations can be used to systematically screen a library of virtual derivatives and predict their electronic properties.

Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃), when attached to the aromatic ring, are predicted to raise the HOMO energy level. This would make the derivative a better electron donor and more susceptible to electrophilic attack.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), are predicted to lower the LUMO energy level. This would make the derivative a better electron acceptor, increasing its reactivity toward nucleophiles.

This computational approach allows for the rational design of derivatives with fine-tuned reactivity for specific applications, such as in materials science or medicinal chemistry. For example, a derivative could be designed to have a specific HOMO-LUMO gap to achieve desired optical properties, or its reactivity could be tailored to engage in specific cycloaddition reactions.

The following table illustrates the conceptual basis for the computational design of this compound derivatives.

Advanced Applications of 5h Benzocycloheptene in Contemporary Organic Synthesis and Materials Science

5H-Benzocycloheptene as a Key Scaffold for Complex Organic Molecule Synthesis

The synthesis of complex organic molecules often relies on the use of well-defined molecular scaffolds that can be elaborated into more intricate structures. This compound and its derivatives have emerged as important building blocks in this context, providing a rigid and tunable platform for the assembly of natural products and novel polyaromatic systems.

The benzocycloheptane motif is a fundamental structural unit found in a range of natural products. rsc.orgnih.gov The synthesis of these molecules often presents significant challenges, necessitating the development of efficient methods for the construction of the seven-membered ring. Key transformations for the construction of the benzocycloheptane core include intramolecular Friedel-Crafts reactions, ring-expansion methodologies, and cascade cyclizations. masterorganicchemistry.comnih.govnuph.edu.ua

One common strategy involves the intramolecular Friedel-Crafts cyclization of a suitably functionalized aromatic precursor. For instance, a cascade Prins/Friedel-Crafts cyclization of 3-(2-vinylphenyl)propanals can be initiated with a Lewis acid like BF₃·Et₂O to generate a benzyl carbenium ion, which is then trapped by an intramolecular Friedel-Crafts alkylation to afford 5-aryl-tetrahydro-5H-benzo juniperpublishers.comannulen-7-ol derivatives. nih.gov This method provides a direct route to functionalized benzocycloheptene (B12447271) cores.

Ring-expansion reactions offer another powerful approach. For example, strained para-cyclophanes containing a bent 1,4-disubstituted benzene (B151609) ring can be synthesized via a ring-expansion beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangement. researchgate.net While not directly forming a simple this compound, this methodology highlights the utility of ring expansion in accessing larger ring systems fused to an aromatic core.

Synthetic MethodDescriptionKey Reagents/ConditionsResulting Structure
Intramolecular Friedel-Crafts CyclizationA cascade reaction involving a Prins cyclization followed by an intramolecular Friedel-Crafts alkylation.BF₃·Et₂O5-aryl-tetrahydro-5H-benzo juniperpublishers.comannulen-7-ol
Ring-Expansion ReactionsA beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangement to form larger ring systems.Aryne intermediatesStrained para-cyclophanes

The rigid framework of this compound makes it an attractive starting material for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. The development of new synthetic routes to PAHs is driven by their potential applications in organic electronics. mpg.de

One approach to building larger fused systems from this compound derivatives involves annulation reactions. For example, 5H-dibenzo[a,d]cycloheptenes can be synthesized from ortho-aryl alkynyl benzyl alcohols and arenes through a Tf₂O-mediated formal [5 + 2] annulation. rsc.org This transformation is believed to proceed via an intermolecular Friedel-Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization. rsc.org

Furthermore, the 5H-dibenzo[a,d]cycloheptene skeleton itself can be a precursor to even more complex structures. For instance, the synthesis of 5-aminocarbonyl-5H-dibenzo[a,d]cyclohepten-5,10-imine has been reported starting from dibenzosuberone (DBS), a ketone derivative of the dibenzo[a,d]cycloheptene system. juniperpublishers.com

While the direct conversion of this compound to graphene nanoribbons has not been extensively detailed, the general principle of using molecular precursors for the bottom-up synthesis of graphene nanoribbons is well-established. rsc.orgnih.gov The defined structure of this compound and its derivatives could potentially be exploited in the design of new precursors for atomically precise nanostructures.

PrecursorReaction TypeProduct
ortho-aryl alkynyl benzyl alcohols and arenes[5 + 2] Annulation5H-dibenzo[a,d]cycloheptenes
Dibenzosuberone (DBS)Multi-step synthesis5-aminocarbonyl-5H-dibenzo[a,d]cyclohepten-5,10-imine

Role of this compound in Catalyst and Ligand Design

The design of effective ligands is crucial for the development of highly selective and active transition metal catalysts. The steric and electronic properties of a ligand can be fine-tuned to control the outcome of a catalytic reaction. While the direct application of this compound as a ligand is not extensively documented, its rigid bicyclic structure suggests its potential as a scaffold for the synthesis of novel chiral and achiral ligands.

Phosphine ligands are a cornerstone of homogeneous catalysis, and their properties can be modulated by the nature of the organic substituents on the phosphorus atom. rsc.orgsemanticscholar.org A this compound backbone could be incorporated into the design of diphosphine ligands, where the seven-membered ring would impart a specific bite angle and conformational rigidity. This could be advantageous in asymmetric catalysis, where the precise geometry of the metal-ligand complex is critical for achieving high enantioselectivity. nih.gov For instance, bridged C₂-symmetric biphenyl phosphine ligands have shown high efficacy in asymmetric hydrogenation reactions. nih.gov A this compound-based diphosphine could offer a new class of ligands with unique stereochemical properties.

The development of such ligands would likely involve the synthesis of functionalized this compound derivatives that can be subsequently converted into phosphines. The synthetic methodologies discussed in section 7.1.1 would be instrumental in accessing these precursors.

Integration into Advanced Materials Architectures (e.g., π-conjugated systems, polymers, optoelectronic materials)

Conjugated polymers are a class of materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in optoelectronic devices such as light-emitting diodes and solar cells. nih.gov The properties of these polymers can be tuned by modifying their chemical structure.

The incorporation of the this compound unit into the backbone of a conjugated polymer could lead to materials with novel properties. For example, the non-planar, boat-like conformation of the seven-membered ring could disrupt the planarity of the polymer chain, which in turn would affect the extent of π-conjugation and the solid-state packing of the polymer. This could have a significant impact on the material's absorption and emission spectra, as well as its charge transport characteristics. nih.gov

The synthesis of such polymers could be envisioned through the polymerization of appropriately functionalized this compound monomers. For instance, a di-functionalized this compound could be copolymerized with other aromatic monomers to create a poly(p-phenylene vinylene) (PPV) derivative. nih.govrsc.org The Gilch reaction is a common method for the synthesis of PPV and its derivatives. nih.gov

The optoelectronic properties of such polymers would be of great interest. The introduction of the this compound unit could lead to a blue-shift in the absorption and emission spectra due to the reduced conjugation length. The non-planar structure might also improve the solubility of the polymer, which is often a challenge in the processing of conjugated materials.

Utilization of Chiral 5H-Benzocycloheptenes in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.gov This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. youtube.commdpi.com

A chiral, non-racemic this compound derivative has the potential to be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed. The rigid conformation of the this compound scaffold could provide a well-defined chiral environment to effectively control the approach of a reagent to the substrate.

Furthermore, chiral this compound derivatives could serve as the backbone for the synthesis of novel chiral ligands for asymmetric catalysis. nih.gov For instance, a chiral diamine or diphosphine ligand could be constructed on a this compound scaffold. The stereochemical information embedded in the chiral backbone could be relayed to the metal center, leading to high enantioselectivity in the catalyzed reaction. The synthesis of such chiral ligands would likely involve the resolution of a racemic this compound derivative or an asymmetric synthesis of the core structure. nih.govresearchgate.net

While specific examples of the use of chiral 5H-benzocycloheptenes in asymmetric synthesis are not yet widely reported, the principles of asymmetric induction and catalysis suggest that this is a promising area for future research. The development of efficient methods for the synthesis of enantiomerically pure this compound derivatives will be key to unlocking their potential in this field.

Analytical Methodologies for Research Purity and Reaction Monitoring in 5h Benzocycloheptene Chemistry

Chromatographic Techniques for Purification and Separation (e.g., HPLC, GC, SFC)

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures. diva-portal.org In the context of 5H-benzocycloheptene chemistry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are pivotal for isolating desired products and assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of non-volatile or thermally labile compounds. diva-portal.org In the study of this compound derivatives, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. This method is effective for purifying products from reaction mixtures and for analyzing the purity of the final compounds. For instance, after a synthesis, HPLC can be used to separate the target benzocycloheptene (B12447271) derivative from starting materials and byproducts. The purity of collected fractions is often confirmed by subsequent analysis. beilstein-journals.org In some cases, derivatization of the benzocycloheptene molecule may be performed to enhance its detection by UV or fluorescence detectors used in HPLC systems. nih.gov

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com The mobile phase is an inert gas that carries the vaporized sample through a column containing a stationary phase. mdpi.com GC is particularly useful for analyzing the purity of volatile this compound precursors or derivatives. For example, the analysis of cyclobenzaprine, a derivative of dibenzocycloheptene, has been successfully performed using capillary gas chromatography. nih.gov For less volatile or polar benzocycloheptene derivatives, a derivatization step, such as trimethylsilylation, can be employed to increase their volatility and improve chromatographic performance. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com This technique offers advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. shimadzu.com SFC is particularly well-suited for the separation and purification of chiral molecules and thermally labile compounds. wikipedia.org Given the structural complexity of some this compound derivatives, SFC provides an efficient method for both analytical-scale purity checks and preparative-scale purification. shimadzu.comteledynelabs.com The technique's ability to use a wide variety of stationary phases allows for the fine-tuning of separations for specific benzocycloheptene analogs. diva-portal.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniquePrincipleTypical Application for this compoundAdvantages
HPLCSeparation based on partitioning between a liquid mobile phase and a solid stationary phase.Purification of non-volatile derivatives, purity analysis. beilstein-journals.orgApplicable to a wide range of polarities and molecular weights.
GCSeparation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. mdpi.comPurity analysis of volatile precursors and derivatives. nih.govHigh resolution and sensitivity for volatile compounds. mdpi.com
SFCSeparation using a supercritical fluid as the mobile phase. wikipedia.orgChiral separations, purification of thermally labile compounds. wikipedia.orgteledynelabs.comFast analysis, reduced solvent consumption, "greener" technique. diva-portal.orgshimadzu.com

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com This approach is highly beneficial in the synthesis of this compound derivatives, where understanding the reaction progress is key to optimizing conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in situ reaction monitoring. news-medical.net By setting up a reaction within an NMR tube or using a flow-cell connected to the spectrometer, spectra can be acquired at regular intervals. nih.gov This allows for the observation of the disappearance of reactant signals and the appearance of product signals over time. news-medical.net For example, in photochemical reactions involving benzocycloheptene derivatives, ¹H NMR can be used to monitor the conversion of the starting alkene to the desired cycloaddition product. acs.org The integration of characteristic peaks in the NMR spectrum provides a direct measure of the concentration of reactants and products, enabling the calculation of reaction conversion and the study of reaction kinetics. news-medical.net

Other spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be employed for in situ monitoring. spectroscopyonline.com These techniques are sensitive to changes in the vibrational modes of molecules and can track the formation or consumption of specific functional groups. For instance, in a reaction involving a carbonyl-functionalized benzocycloheptene, the change in the C=O stretching frequency in the IR spectrum can be monitored to follow the reaction's progress. beilstein-journals.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
TechniquePrincipleInformation ObtainedExample Application in Benzocycloheptene Chemistry
NMRMeasures the magnetic properties of atomic nuclei. news-medical.netStructural information, reactant/product concentrations, reaction kinetics. news-medical.netMonitoring the conversion of an alkene in a cycloaddition reaction by observing changes in ¹H NMR spectra. acs.org
FTIR/RamanMeasures the absorption or scattering of infrared radiation due to molecular vibrations. spectroscopyonline.comFunctional group changes, presence of intermediates. spectroscopyonline.comTracking the change in a carbonyl group's vibrational frequency during a reaction. beilstein-journals.org

Quantitative Analysis Methods for Reaction Yields and Conversions

Accurate determination of reaction yields and conversions is essential for evaluating the efficiency of synthetic methods. In the chemistry of this compound, a combination of chromatographic and spectroscopic methods is typically used for quantitative analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining reaction conversion from the crude reaction mixture. By adding a known amount of an internal standard to the reaction mixture before analysis, the concentration of reactants and products can be accurately determined by comparing the integrals of their respective peaks to the integral of the standard's peak. This method was used to determine the conversion percentage in the formation of a triazoline product from a benzocycloheptene derivative. acs.org

Chromatographic techniques are also central to quantifying reaction outcomes. After a reaction is complete, HPLC or GC can be used to separate the components of the crude mixture. By generating a calibration curve with standards of known concentrations, the amount of the desired this compound product can be determined from its peak area in the chromatogram. This allows for the calculation of the isolated yield after purification. The purity of the final product is also typically assessed by HPLC or GC, where the peak area of the main compound is compared to the total area of all peaks.

Table 3: Quantitative Analysis Methods
MethodPrincipleParameter DeterminedNotes
Quantitative NMR (qNMR)Comparison of signal integrals of analytes to that of a known amount of an internal standard.Reaction conversion, purity.Provides a direct measure from the crude reaction mixture without separation. acs.org
HPLC/GC with Calibration CurveComparison of the peak area of the analyte to a calibration curve generated from standards of known concentration.Reaction yield, purity.Requires separation of the mixture components; provides accurate quantification of the isolated product.

Emerging Research Frontiers and Future Directions in 5h Benzocycloheptene Chemistry

Exploration of Novel and Efficient Synthetic Strategies for Underexplored 5H-Benzocycloheptene Derivatives

The synthesis of benzocycloheptenes has traditionally presented challenges, often requiring multi-step procedures or harsh reaction conditions. tandfonline.comresearchgate.net Consequently, a significant thrust in current research is the development of novel and more efficient synthetic protocols to access a wider array of functionalized benzocycloheptene (B12447271) derivatives. acs.orgtandfonline.com

One promising approach involves the derivatization of commercially available starting materials like 1-benzosuberone and 1-tetralone. acs.orgtandfonline.com This strategy allows for the construction of highly functionalized benzocycloheptene cores through a series of transformations, including bromination and elimination reactions. tandfonline.comtandfonline.com For example, a successful five-step synthesis of a bromo-oxo-benzocycloheptene derivative has been reported starting from 1-benzosuberone. tandfonline.com

Another innovative strategy is the use of base-promoted (5+2) annulation reactions. Researchers have developed a method using 2-(alkynylaryl)acetonitriles as C5 building blocks, which react with arylalkynes in the presence of a base to yield benzocycloheptene derivatives in moderate to high yields. researchgate.net This transition-metal-free method is noted for its broad substrate scope and good atom economy. researchgate.net

Furthermore, high-pressure assisted methodologies are being explored to synthesize novel benzocycloheptene-fused heterocyclic systems. chemrxiv.org For instance, a [4+2] ammonium acetate-mediated cyclocondensation between 3-oxohydrazonopropanals and benzosuberone has been effectively carried out in a high-pressure reactor, demonstrating superiority over conventional heating and microwave irradiation in terms of efficiency and atom economy. chemrxiv.org

These emerging synthetic strategies are paving the way for the exploration of previously inaccessible or difficult-to-synthesize benzocycloheptene derivatives, which are anticipated to serve as valuable precursors for a diverse range of chemical transformations and for the synthesis of complex natural products and pharmaceutically relevant compounds. acs.orgtandfonline.com

Starting MaterialReagents/ConditionsProduct TypeKey Advantages
1-BenzosuberoneNBS, AIBN; DBUBromo-oxo-benzocyclohepteneUtilizes commercially available starting material
2-(Alkynylaryl)acetonitriles and Arylalkynest-BuOK, LiN(SiMe3)2, THF, 90 °CFunctionalized benzocycloheptenesTransition-metal-free, broad substrate scope, good atom economy
Benzosuberone and 3-Oxo-2-arylhydrazonopropanalsAmmonium acetate, Q-tube high-pressure reactor6,7-dihydro-5H-benzo tandfonline.comresearchgate.netcyclohepta[1,2-b]pyridinesHigh atom efficiency, ease of workup, broad substrate scope

Development of Sustainable and Environmentally Benign Methodologies in Benzocycloheptene Chemistry

In line with the growing emphasis on green chemistry, efforts are being directed towards the development of more sustainable and environmentally friendly methods for the synthesis of benzocycloheptenes. A key aspect of this is the move away from harsh reagents and reaction conditions.

The aforementioned base-promoted (5+2) annulation for synthesizing benzocycloheptene derivatives is a prime example of a more sustainable approach as it is a transition-metal-free process, thereby avoiding the environmental and economic costs associated with transition metal catalysts. researchgate.net This method also boasts a good atom economy, meaning that a higher proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net

Similarly, the high-pressure assisted synthesis of benzocycloheptene-fused pyridines represents a step towards more sustainable chemistry. chemrxiv.org This method is highlighted for its high atom efficiency and economy, and its ease of workup, which can reduce the use of solvents and purification materials. chemrxiv.org The ability to perform these reactions on a gram scale further underscores their practical utility in a more sustainable synthetic framework. researchgate.netchemrxiv.org

Future research in this area will likely focus on the use of renewable starting materials, solvent-free reaction conditions, and the development of recyclable catalysts to further enhance the environmental credentials of benzocycloheptene synthesis. The principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, will continue to guide the development of new synthetic methodologies in this field.

Interdisciplinary Approaches Involving this compound Cores (e.g., Organometallic, Supramolecular, Photo-Controlled Synthesis)

The unique structural and electronic properties of the this compound core make it an attractive scaffold for interdisciplinary research, bridging organic synthesis with organometallic chemistry, supramolecular chemistry, and photochemistry.

Photo-Controlled Synthesis: A particularly exciting frontier is the use of light to control the reactivity of benzocycloheptene derivatives. Researchers have demonstrated that 6,7-dihydro-5H-benzo tandfonline.comannulene (BC7) can act as a molecular transducer, converting photochemical energy into ring strain. acs.orgnih.gov This is achieved through the visible-light-mediated isomerization of the cis-alkene to a transient and highly reactive trans-isomer. tandfonline.comnih.gov This strained intermediate can then undergo rapid [3+2] cycloaddition reactions with alkyl azides, even in the absence of a catalyst. acs.orgnih.gov This photo-controlled approach offers exceptional spatial and temporal control over the reaction, a significant advantage in applications such as chemical biology and materials science. acs.orgnih.gov

ApproachKey FeatureApplication
Photo-Controlled SynthesisLight-induced formation of a transient, strained trans-cycloalkeneCatalyst-free [3+2] cycloadditions with spatial and temporal control

Organometallic Chemistry: While specific examples involving this compound are still emerging, the broader field of organometallic chemistry offers significant potential. The double bond within the seven-membered ring could serve as a ligand for transition metals, opening up avenues for novel catalytic transformations. Organometallic complexes of benzocycloheptene could be designed to facilitate C-H activation, cross-coupling reactions, or asymmetric catalysis, enabling the synthesis of complex, chiral derivatives.

Supramolecular Chemistry: The aromatic and non-aromatic portions of the this compound scaffold provide opportunities for the design of host-guest systems in supramolecular chemistry. The benzene (B151609) ring can participate in π-π stacking interactions, while the cycloheptene ring offers a flexible, three-dimensional structure that could be tailored for molecular recognition. The incorporation of functional groups onto the benzocycloheptene core would allow for the creation of receptors for specific ions or small molecules, with potential applications in sensing and separation technologies.

Challenges and Opportunities in Modulating this compound Reactivity for Specific Chemical Transformations

While significant progress has been made in the synthesis of this compound derivatives, challenges remain in controlling their reactivity for specific chemical transformations. One of the key challenges lies in achieving high regioselectivity and stereoselectivity in functionalization reactions. The flexible nature of the seven-membered ring can lead to the formation of multiple products, complicating purification and reducing yields.

In the context of photo-controlled cycloadditions, initial studies faced challenges such as the fragility of the triazoline products and low regioselectivity. acs.org However, these challenges have also presented opportunities for innovation. For instance, the issue of low regioselectivity was addressed by polarizing the alkene component with a carbonyl group, which dramatically improved the outcome of the cycloaddition. acs.org Furthermore, the development of methods to convert the initial fragile triazoline products into more stable triazoles has enhanced the utility of this methodology. acs.org

Another challenge is the need for photocatalysts in some light-mediated reactions. acs.org Overcoming this has been a focus of research, with one successful strategy involving the attachment of a bromine atom to the alkene moiety. acs.org This "heavy atom effect" accelerates the necessary intersystem crossing, enabling direct excitation and eliminating the need for an external photocatalyst. acs.org

The expansion of the benzocycloheptene core to include heteroatoms, such as in the synthesis of benzazepines, presents both challenges in synthesis and opportunities for accessing new classes of compounds with potentially novel biological activities. tandfonline.com The development of synthetic routes to these and other heteroatom-containing benzocycloheptene analogs is an active area of investigation. tandfonline.com

ChallengeOpportunity/Solution
Fragility of triazoline products in cycloadditionsDevelopment of methods to convert triazolines to stable triazoles
Low regioselectivity in cycloadditionsPolarization of the alkene with a carbonyl group
Need for a photocatalyst in light-mediated reactionsIncorporation of a heavy atom (e.g., bromine) to facilitate direct excitation
Limited access to heteroatom-containing analogsDevelopment of new synthetic routes to benzazepines and other heterocyclic derivatives

Advanced Computational Modeling for Predictive Understanding of this compound Systems

Advanced computational modeling is poised to play an increasingly crucial role in advancing the chemistry of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, stability, and reactivity of these systems, guiding experimental efforts and accelerating the discovery of new reactions and molecules.

Computational studies can be employed to elucidate reaction mechanisms, as has been demonstrated for a variety of complex organic transformations. researchgate.netresearchgate.net For this compound, this could involve mapping the potential energy surfaces of different reaction pathways to understand the factors controlling regioselectivity and stereoselectivity. For example, in the photo-induced isomerization of benzocycloheptene, theoretical investigations were instrumental in understanding the generation of ring strain in the transient trans-isomer. researchgate.net

Furthermore, computational models can be used to predict the properties of yet-to-be-synthesized this compound derivatives. By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and various reactivity descriptors, it is possible to forecast the reactivity and potential applications of new compounds. mdpi.comekb.eg This predictive power can help to prioritize synthetic targets and design molecules with specific desired properties.

The use of computational tools to study non-covalent interactions will also be valuable in the context of supramolecular chemistry involving the this compound core. rsc.org Modeling host-guest interactions can aid in the design of novel receptors and sensors. As computational methods become more powerful and accessible, their integration into the experimental workflow will undoubtedly become a key driver of innovation in this compound chemistry.

Q & A

Q. What are the established synthetic routes for 5H-benzocycloheptene and its derivatives?

The synthesis of this compound derivatives typically involves functionalization of the bicyclic core. For example, purpurogallin (a hydroxylated derivative) is synthesized via oxidative coupling or cyclization reactions . Key steps include regioselective oxidation and ring closure. Experimental protocols should detail reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization) to ensure reproducibility . Derivatives like 2-fluoro-6,7-dihydro-5H-benzocycloheptene require halogenation strategies, with fluorine introduced via electrophilic substitution or nucleophilic displacement .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for structural elucidation, particularly to confirm bicyclic geometry and substituent positions . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, as demonstrated for purpurogallin (exact mass: 220.0388334 Da) . Purity assessment via HPLC or GC-MS is recommended, especially for biologically active derivatives, to detect trace impurities .

Q. What are the primary research applications of this compound in pharmacological studies?

Derivatives like purpurogallin exhibit antioxidant and enzyme inhibitory properties, making them candidates for studying oxidative stress pathways . Researchers should design assays (e.g., DPPH radical scavenging, COX-2 inhibition) with appropriate controls and dose-response curves. Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., hydroxyl, fluoro groups) to correlate chemical features with bioactivity .

Advanced Research Questions

Q. How can mechanistic insights into this compound reactivity be obtained using computational methods?

Density Functional Theory (DFT) calculations can model reaction pathways (e.g., cyclization energetics, transition states) and predict regioselectivity in derivatization . Molecular dynamics simulations aid in studying interactions with biological targets (e.g., protein binding pockets). Validate computational results with experimental kinetic data or X-ray crystallography .

Q. What analytical challenges arise in quantifying trace this compound derivatives in complex matrices?

Matrix interference in biological or environmental samples necessitates advanced separation techniques (e.g., UPLC-MS/MS with isotopic labeling) . Method validation should include limits of detection (LOD), recovery rates, and cross-checking against reference standards . For unstable derivatives, stabilize samples using antioxidants or low-temperature storage .

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may stem from variations in assay protocols (e.g., cell lines, incubation times) or compound purity. Conduct meta-analyses of literature data, highlighting methodological differences . Reproduce key studies under standardized conditions and validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) .

Methodological Guidance

Q. What strategies enhance the reproducibility of synthetic procedures for this compound?

Document all experimental parameters (e.g., solvent grade, stirring rate, drying time) in the "Experimental" section . Use controlled-atmosphere techniques (e.g., Schlenk lines) for air-sensitive reactions. Share raw spectral data and chromatograms in supplementary materials to enable peer validation .

Q. How should researchers design a literature review to identify gaps in this compound research?

Employ systematic search strings (e.g., "this compound AND synthesis NOT patent") in databases like SciFinder and PubMed . Use citation tracking tools to map seminal studies and emerging trends. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over preprints .

Data Presentation Standards

Q. What are the best practices for reporting crystallographic data of this compound derivatives?

Include CIF files with deposition codes (e.g., CCDC entries) and full refinement parameters (R-factors, thermal displacement parameters) . Annotate bond lengths/angles to highlight strain in the bicyclic system. Compare with similar structures in the Cambridge Structural Database (CSD) .

Q. How should conflicting spectral data be resolved in publications?

Re-examine sample preparation (e.g., deuteration level in NMR solvents) and instrument calibration. Cross-reference with published spectra of analogous compounds . If ambiguity persists, employ alternative techniques (e.g., IR spectroscopy, X-ray diffraction) for confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.